3,4,5-Tris(decyloxy)benzoyl chloride
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Overview
Description
3,4,5-Tris(decyloxy)benzoyl chloride is an organic compound with the molecular formula C31H47ClO4. It is a derivative of benzoyl chloride, where three decyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(decyloxy)benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate to form 3,4,5-Tris(decyloxy)benzoic acid. This intermediate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 3,4,5-Tris(decyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products Formed
Substituted Products: Formed from substitution reactions.
3,4,5-Tris(decyloxy)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,4,5-Tris(decyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-Tris(decyloxy)benzoyl group into molecules.
Biology: Used in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(decyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris(benzyloxy)benzoyl chloride
- 3,4,5-Tris(methoxy)benzoyl chloride
- 3,4,5-Tris(ethoxy)benzoyl chloride
Uniqueness
3,4,5-Tris(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which can impart different physical and chemical properties compared to shorter alkoxy chains. This can affect its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
122060-80-4 |
---|---|
Molecular Formula |
C37H65ClO4 |
Molecular Weight |
609.4 g/mol |
IUPAC Name |
3,4,5-tris-decoxybenzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-4-7-10-13-16-19-22-25-28-40-34-31-33(37(38)39)32-35(41-29-26-23-20-17-14-11-8-5-2)36(34)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI Key |
VCLHVYIEFVUYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
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